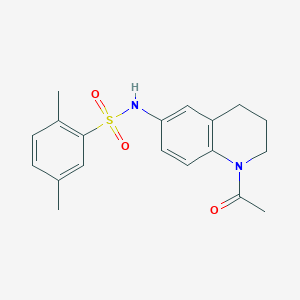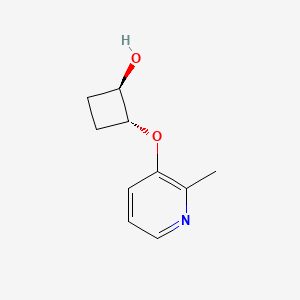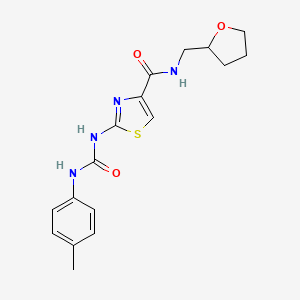
N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, also known as THU, is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. THU is a synthetic compound that has been synthesized through a series of chemical reactions.
Mécanisme D'action
The mechanism of action of N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in a laboratory setting. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its properties and potential applications are still being studied. This compound is also a complex compound that requires expertise in organic chemistry and access to specialized equipment.
Orientations Futures
There are several future directions for the study of N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide. In the field of medicine, further studies are needed to investigate the anticancer and anti-inflammatory properties of this compound. Studies are also needed to investigate the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. In the field of agriculture, further studies are needed to investigate the insecticidal and herbicidal properties of this compound. Studies are also needed to investigate the potential use of this compound in combination with other pesticides and herbicides. In the field of environmental science, further studies are needed to investigate the potential use of this compound in the remediation of contaminated soil and water. Studies are also needed to investigate the potential environmental impact of this compound.
Conclusion:
In conclusion, this compound is a novel compound that has potential applications in various fields of scientific research. This compound has been synthesized through a series of chemical reactions and has been extensively studied for its potential anticancer, anti-inflammatory, insecticidal, herbicidal, and remediation properties. Further studies are needed to investigate the properties and potential applications of this compound.
Méthodes De Synthèse
The synthesis of N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 2-aminothiazole with p-tolylisocyanate to form 2-(3-(p-tolyl)ureido)thiazole-4-carboxamide. The second step involves the reaction of the resulting compound with tetrahydrofuran-2-carbaldehyde to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Applications De Recherche Scientifique
N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to have anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
In the field of agriculture, this compound has been shown to have insecticidal properties. Studies have shown that this compound is toxic to a wide range of insect pests, making it a potential candidate for the development of insecticides. This compound has also been shown to have herbicidal properties, making it a potential candidate for the development of herbicides.
In the field of environmental science, this compound has been shown to have potential applications in the remediation of contaminated soil and water. Studies have shown that this compound can enhance the degradation of pollutants such as polycyclic aromatic hydrocarbons (PAHs) and pesticides.
Propriétés
IUPAC Name |
2-[(4-methylphenyl)carbamoylamino]-N-(oxolan-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-11-4-6-12(7-5-11)19-16(23)21-17-20-14(10-25-17)15(22)18-9-13-3-2-8-24-13/h4-7,10,13H,2-3,8-9H2,1H3,(H,18,22)(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSHBFNQJKQPLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2,2-difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2621363.png)
![N-{[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2621364.png)
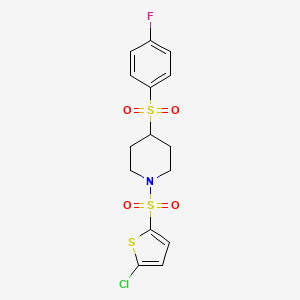
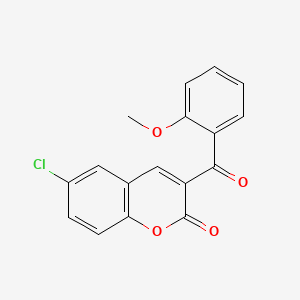
![6-Cyclopentyl-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2621369.png)
![{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2621370.png)


![N-Methyl-N-[2-oxo-2-[5-(2-oxo-1,3-oxazolidin-3-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethyl]prop-2-enamide](/img/structure/B2621375.png)

